

# Spectroscopic Data for Acryloyl Chloride: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **acryloyl chloride**. The information is presented to be a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.

# **Spectroscopic Data**

The following tables summarize the key <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopic data for **acryloyl chloride**.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Acryloyl Chloride



Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
6.51	Doublet of Doublets	trans J = 17.2, gem J = 1.2	На
6.13	Doublet of Doublets	cis J = 10.4, trans J = 17.2	Нс
5.86	Doublet of Doublets	cis J = 10.4, gem J = 1.2	Hb

Solvent: CDCl3

# <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Acryloyl Chloride** 

Chemical Shift (δ) (ppm)	Assignment
166.0	C=O (Carbonyl)
137.4	=CH <sub>2</sub>
131.2	=CH-

Solvent: CDCl<sub>3</sub>[1]

# Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Acryloyl Chloride

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~1770	C=O Stretch (Acid Chloride)	Strong
~1620	C=C Stretch	Medium
~3050	=C-H Stretch	Medium
~960	=C-H Bend (trans)	Strong



Sample Phase: Neat (Liquid Film)

# **Experimental Protocols**

The following are detailed methodologies for acquiring the NMR and IR spectra of **acryloyl chloride**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

### 2.1.1. Sample Preparation

- Approximately 10-20 mg of acryloyl chloride is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- The solution is then filtered through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- The final height of the solution in the NMR tube should be approximately 4-5 cm.
- The NMR tube is capped securely to prevent evaporation of the solvent and sample.

#### 2.1.2. Data Acquisition

- The prepared NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.
- The magnetic field is locked onto the deuterium signal of the CDCl₃ solvent.
- The magnetic field homogeneity is optimized by shimming on the sample to obtain sharp, symmetrical peaks.
- For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters
  include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an
  acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signalto-noise ratio.
- For <sup>13</sup>C NMR, a proton-decoupled experiment is performed to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural



abundance and smaller gyromagnetic ratio of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

## Infrared (IR) Spectroscopy (Neat Liquid Film)

#### 2.2.1. Sample Preparation

- Two clean, dry, and polished salt plates (e.g., NaCl or KBr) are obtained from a desiccator.
- A single drop of acryloyl chloride is placed onto the center of one salt plate using a Pasteur pipette.
- The second salt plate is carefully placed on top of the first, creating a thin, uniform liquid film
  of the sample between the two plates. The plates are gently pressed together to ensure
  there are no air bubbles.

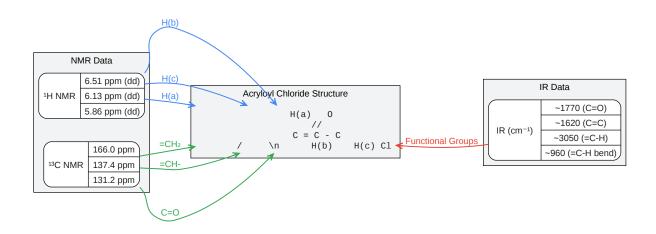
#### 2.2.2. Data Acquisition

- A background spectrum of the empty spectrometer is collected to account for atmospheric water and carbon dioxide.
- The "sandwiched" salt plates containing the acryloyl chloride sample are placed in the sample holder of the FT-IR spectrometer.
- The sample spectrum is then acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm<sup>-1</sup> over the mid-IR range (4000-400 cm<sup>-1</sup>).
- After data collection, the salt plates are immediately cleaned with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and returned to the desiccator to prevent damage from atmospheric moisture.

## **Visualization**

The following diagram illustrates the correlation between the spectroscopic data and the chemical structure of **acryloyl chloride**.





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## References

- 1. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
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